molecular formula C18H17N3O3 B7713988 N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(m-tolyloxy)acetamide

N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(m-tolyloxy)acetamide

Cat. No. B7713988
M. Wt: 323.3 g/mol
InChI Key: GUCPRSKKONIKFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(m-tolyloxy)acetamide, also known as MOA-728, is a chemical compound with potential applications in scientific research. It belongs to the class of oxadiazole derivatives and has been synthesized through various methods.

Mechanism of Action

N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(m-tolyloxy)acetamide acts as a positive allosteric modulator of mGluR7, which is a G protein-coupled receptor that is mainly expressed in the central nervous system. When N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(m-tolyloxy)acetamide binds to the allosteric site of mGluR7, it enhances the receptor's affinity for glutamate, leading to the activation of the receptor. This activation results in the inhibition of presynaptic glutamate release, which reduces the excitatory synaptic transmission. The reduction of excitatory synaptic transmission is thought to be responsible for the anxiolytic and antidepressant effects of N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(m-tolyloxy)acetamide.
Biochemical and Physiological Effects
Studies have shown that N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(m-tolyloxy)acetamide has anxiolytic and antidepressant effects in animal models. It has been reported to reduce anxiety-like behavior in mice subjected to the elevated plus maze test and the light-dark box test. N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(m-tolyloxy)acetamide has also been shown to exhibit antidepressant-like effects in the forced swim test and the tail suspension test. These effects are thought to be mediated by the modulation of mGluR7 activity and the reduction of glutamate release.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(m-tolyloxy)acetamide in lab experiments is its specificity for mGluR7. This specificity allows researchers to selectively modulate the activity of mGluR7 without affecting other glutamate receptors. However, one limitation of using N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(m-tolyloxy)acetamide is its low solubility in water, which can make it difficult to administer in vivo. Another limitation is the lack of information on its pharmacokinetics and toxicity, which may limit its use in clinical research.

Future Directions

There are several future directions for the use of N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(m-tolyloxy)acetamide in research. One direction is to investigate its potential therapeutic applications in neurological disorders, such as anxiety, depression, and addiction. Another direction is to explore its effects on synaptic plasticity and learning and memory. Additionally, future studies could focus on improving its solubility and pharmacokinetics to enhance its in vivo efficacy. Overall, N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(m-tolyloxy)acetamide has potential as a tool compound for investigating the role of mGluR7 in neurological disorders and synaptic plasticity.

Synthesis Methods

N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(m-tolyloxy)acetamide has been synthesized through various methods, including the reaction of 3-methyl-1,2,4-oxadiazole-5-carboxylic acid with 3-aminophenylboronic acid, followed by coupling with 2-(m-tolyloxy)acetyl chloride. Another method involves the reaction of 3-methyl-1,2,4-oxadiazole-5-carboxylic acid with 3-aminophenylboronic acid, followed by coupling with 2-(m-tolyloxy)acetic acid. Both methods have been reported to yield N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(m-tolyloxy)acetamide in good to excellent yields.

Scientific Research Applications

N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(m-tolyloxy)acetamide has potential applications in scientific research, particularly in the field of neuroscience. It has been reported to act as a positive allosteric modulator of metabotropic glutamate receptor subtype 7 (mGluR7), which is involved in the regulation of synaptic transmission and plasticity. N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(m-tolyloxy)acetamide has been shown to enhance the activity of mGluR7, leading to the inhibition of glutamate release and the reduction of excitatory synaptic transmission. This mechanism of action suggests that N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(m-tolyloxy)acetamide may have therapeutic potential in the treatment of various neurological disorders, such as anxiety, depression, and addiction.

properties

IUPAC Name

N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2-(3-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c1-12-5-3-8-16(9-12)23-11-17(22)20-15-7-4-6-14(10-15)18-19-13(2)21-24-18/h3-10H,11H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUCPRSKKONIKFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=CC=CC(=C2)C3=NC(=NO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2-(3-methylphenoxy)acetamide

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